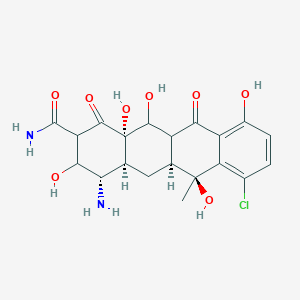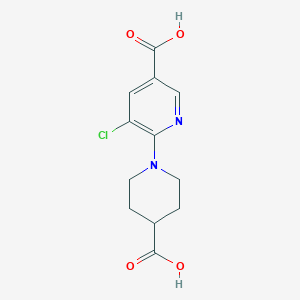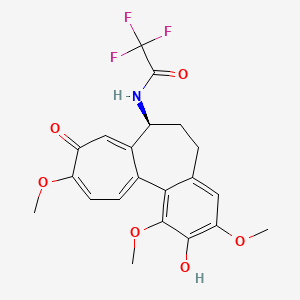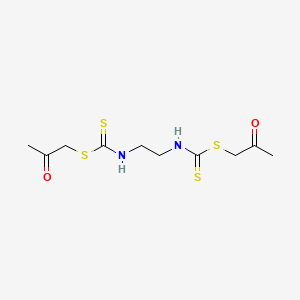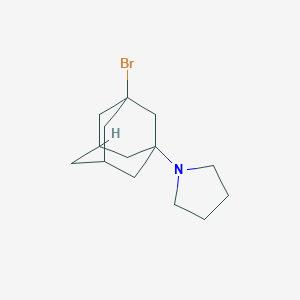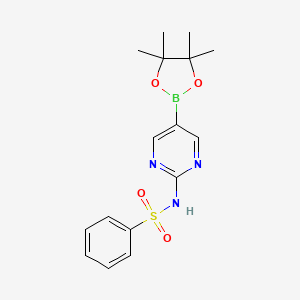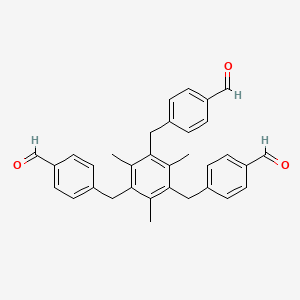
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene is an organic compound with a unique structure characterized by a central benzene ring substituted with three formylbenzyl groups and three methyl groups
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene typically involves multi-step organic reactions. One common method includes the formylation of 1,3,5-tris(4-methylbenzyl)-2,4,6-trimethylbenzene using Vilsmeier-Haack reaction conditions. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the para positions of the benzyl groups.
Analyse Chemischer Reaktionen
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives when reacted with amines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.
Chemistry: The compound serves as a precursor for various organic synthesis reactions, enabling the creation of complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a functional material in biomedical applications.
Industry: It is used in the production of advanced materials with specific properties, such as high surface area and thermal stability.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. The formyl groups are highly reactive and can undergo condensation reactions with amines to form imines, which are important intermediates in various chemical processes. The central benzene ring provides structural stability, while the methyl groups enhance the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as 1,3,5-Tris(4-formylphenyl)benzene. While both compounds have formyl groups attached to a benzene core, the presence of benzyl groups in this compound provides additional flexibility and reactivity. Other similar compounds include:
- 1,3,5-Tris(4-formylphenyl)benzene
- 1,3,5-Tris(4-methylbenzyl)benzene
- 1,3,5-Tris(4-hydroxybenzyl)benzene
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C33H30O3 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
4-[[3,5-bis[(4-formylphenyl)methyl]-2,4,6-trimethylphenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C33H30O3/c1-22-31(16-25-4-10-28(19-34)11-5-25)23(2)33(18-27-8-14-30(21-36)15-9-27)24(3)32(22)17-26-6-12-29(20-35)13-7-26/h4-15,19-21H,16-18H2,1-3H3 |
InChI-Schlüssel |
PAKTVSLHZCDCNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CC2=CC=C(C=C2)C=O)C)CC3=CC=C(C=C3)C=O)C)CC4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




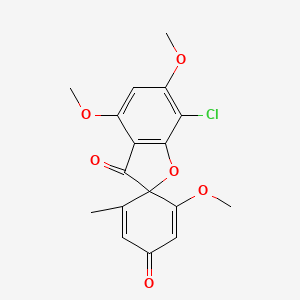
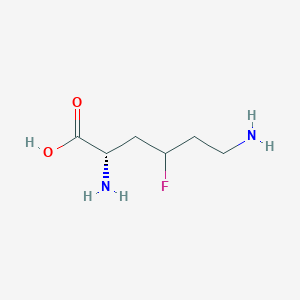
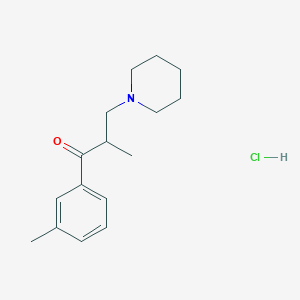

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
